molecular formula C13H11BrClNO2 B12091048 Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate

Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate

Cat. No.: B12091048
M. Wt: 328.59 g/mol
InChI Key: FYBYXUKZFMEKED-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate typically involves the bromination of a quinoline derivative. One common method is the bromination of ethyl 4-chloroquinoline-3-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of the original compound.

    Oxidation: Quinoline N-oxides.

    Reduction: Methyl-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Material Science: Quinoline derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division . The bromomethyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate is unique due to the presence of both the bromomethyl and chloroquinoline moieties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C13H11BrClNO2

Molecular Weight

328.59 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-4-chloroquinoline-3-carboxylate

InChI

InChI=1S/C13H11BrClNO2/c1-2-18-13(17)11-10(7-14)16-9-6-4-3-5-8(9)12(11)15/h3-6H,2,7H2,1H3

InChI Key

FYBYXUKZFMEKED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CBr)Cl

Origin of Product

United States

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